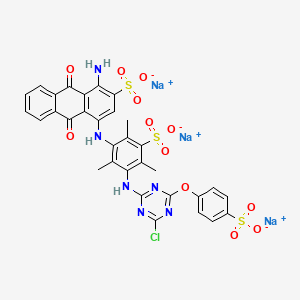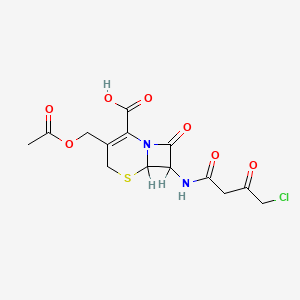
1-Ethyl-2,2,5,5-tetramethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,2,5,5-tetramethylpyrrolidine is an organic compound with the molecular formula C10H21N It is a derivative of pyrrolidine, characterized by the presence of four methyl groups and one ethyl group attached to the nitrogen-containing five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,2,5,5-tetramethylpyrrolidine typically involves the alkylation of 2,2,5,5-tetramethylpyrrolidine with ethyl halides under basic conditions. Common reagents used in this process include ethyl bromide or ethyl iodide, and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,2,5,5-tetramethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-2,2,5,5-tetramethylpyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,2,5,5-tetramethylpyrrolidine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The compound’s structural features allow it to engage in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects.
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethylpyrrolidine: Lacks the ethyl group, making it less sterically hindered.
1-Methyl-2,2,5,5-tetramethylpyrrolidine: Contains a methyl group instead of an ethyl group, resulting in different reactivity and steric properties.
1-Ethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl: An oxidized form with distinct redox properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity and interactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
63886-58-8 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-ethyl-2,2,5,5-tetramethylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-6-11-9(2,3)7-8-10(11,4)5/h6-8H2,1-5H3 |
Clé InChI |
GKPKSLODPGIJAO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(CCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


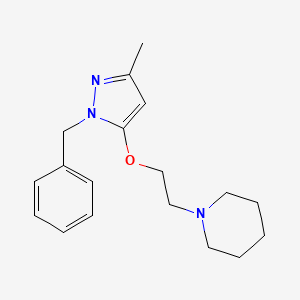
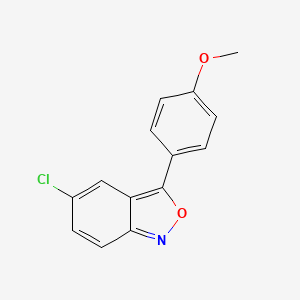
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
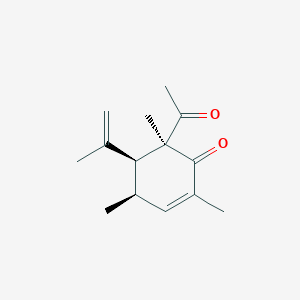


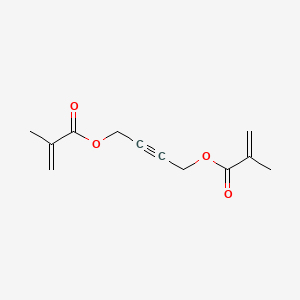
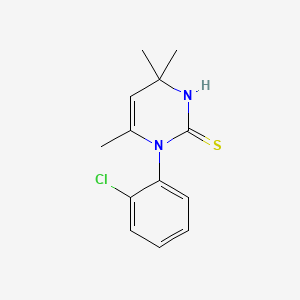
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)


